molecular formula C15H25NO4S B2673413 2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate CAS No. 240125-70-6

2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate

Cat. No.: B2673413
CAS No.: 240125-70-6
M. Wt: 315.43
InChI Key: JPXQEYQKZFROQX-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate is a chemical compound with the molecular formula C15H25NO4S and a molecular weight of 315.43 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyrrolidinone ring and a mercaptoundecanoate group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate typically involves the reaction of 11-mercaptoundecanoic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the mercapto group and the pyrrolidinone ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group results in the formation of sulfonic acid derivatives, while reduction of the carbonyl groups leads to the formation of alcohols or amines .

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The pyrrolidinone ring can interact with various biological molecules, affecting their function and activity. These interactions are mediated through the formation of covalent and non-covalent bonds, leading to changes in the structure and function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate is unique due to the presence of both the mercapto group and the pyrrolidinone ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for scientific research and industrial applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 11-sulfanylundecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4S/c17-13-10-11-14(18)16(13)20-15(19)9-7-5-3-1-2-4-6-8-12-21/h21H,1-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXQEYQKZFROQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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